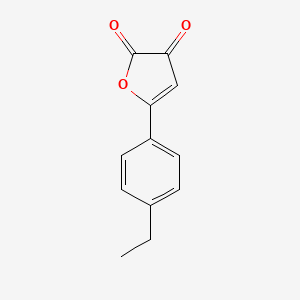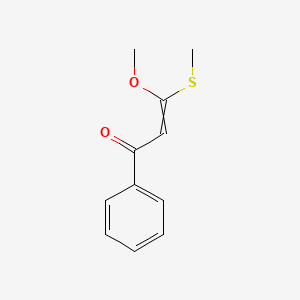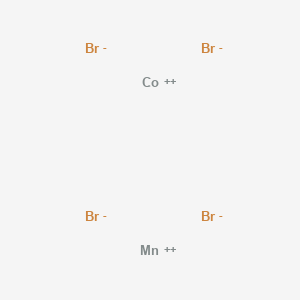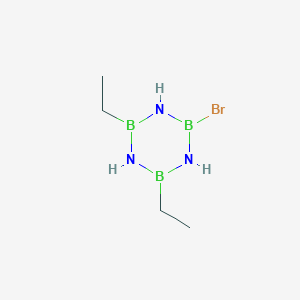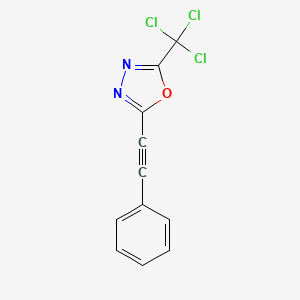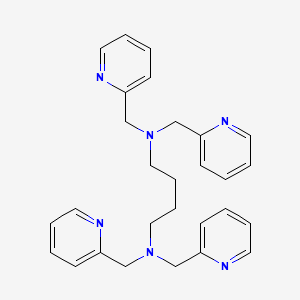![molecular formula C20H26O2 B14282266 1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene CAS No. 125796-64-7](/img/structure/B14282266.png)
1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethoxy group and a phenoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene typically involves the reaction of 1-ethoxy-4-iodobenzene with 4-(2-ethylbutyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as bromine or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses.
Comparación Con Compuestos Similares
1-Ethoxy-4-phenoxybenzene: Lacks the 2-ethylbutyl group, resulting in different chemical and physical properties.
4-Ethoxy-1-phenoxybenzene: Similar structure but with different substitution patterns on the benzene ring.
1-Ethoxy-4-(2-ethylbutyl)benzene: Similar but lacks the phenoxy group.
Uniqueness: 1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene is unique due to the presence of both ethoxy and phenoxy groups, along with the 2-ethylbutyl substituent
Propiedades
Número CAS |
125796-64-7 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene |
InChI |
InChI=1S/C20H26O2/c1-4-16(5-2)15-17-7-9-19(10-8-17)22-20-13-11-18(12-14-20)21-6-3/h7-14,16H,4-6,15H2,1-3H3 |
Clave InChI |
OAMSUSQUCLVGAM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)



![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
